molecular formula C11H13N3OS2 B14902190 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B14902190
M. Wt: 267.4 g/mol
InChI Key: HUEKLIVQCWWTKX-UHFFFAOYSA-N
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Description

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both thiadiazole and thiophene moieties endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-amino-5-isobutyl-1,3,4-thiadiazole with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.

Scientific Research Applications

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell proliferation. The thiadiazole ring’s ability to mimic nucleic acid bases allows it to interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the thiadiazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C11H13N3OS2/c1-7(2)6-9-13-14-11(17-9)12-10(15)8-4-3-5-16-8/h3-5,7H,6H2,1-2H3,(H,12,14,15)

InChI Key

HUEKLIVQCWWTKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

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